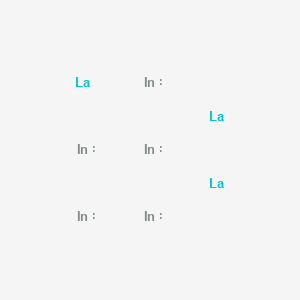
Indium--lanthanum (5/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–lanthanum (5/3) is a compound formed by the combination of indium and lanthanum in a 5:3 ratio. This compound is part of the broader category of rare earth alloys, which are known for their unique properties and applications in various fields. Lanthanum, a member of the lanthanide series, is known for its high reactivity and ability to form stable compounds with various elements, including indium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium–lanthanum (5/3) can be achieved through several methods, including the citric acid-nitrate sol-gel method. This method involves the preparation of a stable aqueous solution, followed by polyesterification to form a solid polymeric resin. The resin is then decomposed to form an amorphous oxide, which is subsequently crystallized to obtain the desired compound .
Industrial Production Methods: In industrial settings, the compound can be produced using high-temperature synthesis methods. The elements are combined in a controlled environment, often involving the use of inert atmospheres to prevent oxidation. The mixture is then heated to high temperatures to facilitate the formation of the compound.
Chemical Reactions Analysis
Types of Reactions: Indium–lanthanum (5/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. Lanthanum, in particular, reacts readily with oxygen to form lanthanum oxide (La₂O₃) and with halogens to form lanthanum halides .
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form oxides.
Reduction: Can be reduced using hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Major Products:
Oxides: Lanthanum oxide (La₂O₃)
Halides: Lanthanum fluoride (LaF₃), lanthanum chloride (LaCl₃)
Scientific Research Applications
Indium–lanthanum (5/3) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Investigated for use in medical imaging and as a component in certain medical devices.
Industry: Used in the production of advanced materials, including high-performance alloys and ceramics
Mechanism of Action
The mechanism of action of indium–lanthanum (5/3) involves its ability to form stable complexes with various molecules. Lanthanum ions can bind to phosphate groups, forming insoluble complexes that prevent the absorption of phosphate in biological systems . This property is particularly useful in medical applications, such as the treatment of hyperphosphatemia.
Comparison with Similar Compounds
- Lanthanum oxide (La₂O₃)
- Lanthanum fluoride (LaF₃)
- Lanthanum chloride (LaCl₃)
Comparison: Indium–lanthanum (5/3) is unique due to its specific ratio of indium to lanthanum, which imparts distinct electronic and structural properties. Compared to other lanthanum compounds, indium–lanthanum (5/3) offers enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
54652-80-1 |
|---|---|
Molecular Formula |
In5La3 |
Molecular Weight |
990.81 g/mol |
InChI |
InChI=1S/5In.3La |
InChI Key |
YVZXFTJCRQYKII-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[In].[In].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
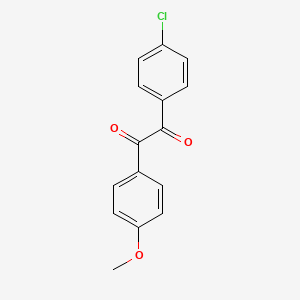
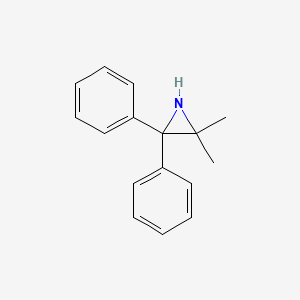
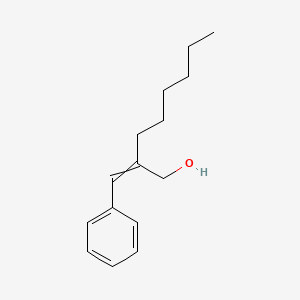
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)
![(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14636903.png)


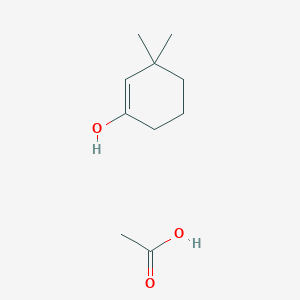
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
